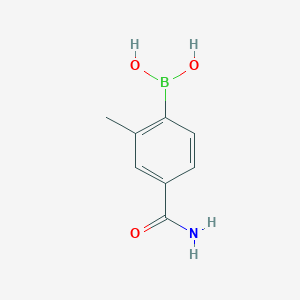
(4-Carbamoyl-2-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Carbamoyl-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a carbamoyl and a methyl group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid typically involves the reaction of 4-carbamoyl-2-methylphenylboronic acid pinacol ester with an appropriate reagent to remove the pinacol protecting group. This process can be carried out under mild conditions, often using a basic solution to facilitate the deprotection step . The reaction conditions are generally mild and functional group tolerant, which is advantageous for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar deprotection techniques. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for various applications. The use of efficient and cost-effective methods is essential to ensure the viability of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Carbamoyl-2-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Carbamoyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (4-Carbamoyl-2-methylphenyl)boronic acid in chemical reactions involves the formation of a tetracoordinate boronate intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile or an electrophile, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenylboronic Acid: Similar structure but lacks the carbamoyl group.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of a carbamoyl group.
Uniqueness
(4-Carbamoyl-2-methylphenyl)boronic acid is unique due to the presence of both a carbamoyl and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a versatile reagent in various chemical transformations.
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
(4-carbamoyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11) |
InChI-Schlüssel |
XEJSTOBTZOEMSH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(=O)N)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


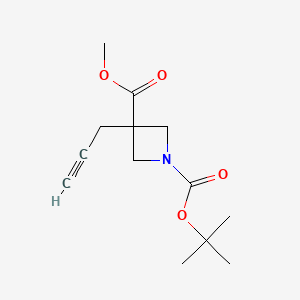
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
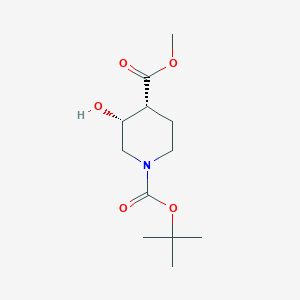
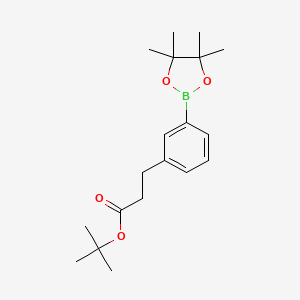
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
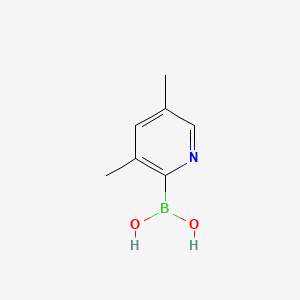
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
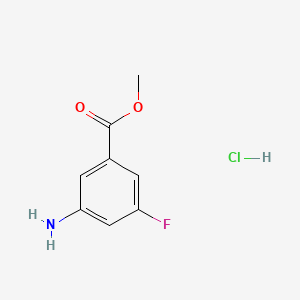
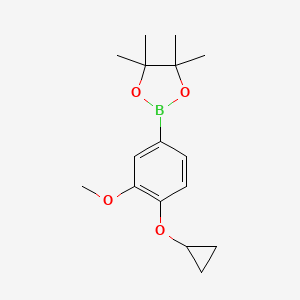
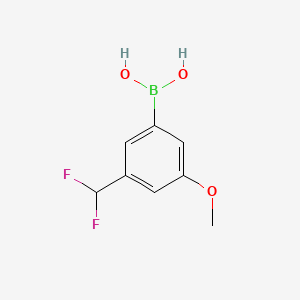
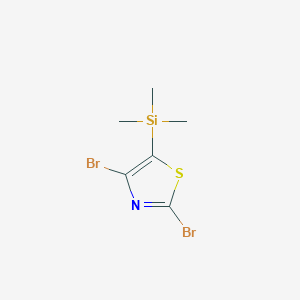
![2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
